

Synthesis and Characterization of Desmethyl Ranolazine-d5: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Desmethyl Ranolazine-d5**, an isotopically labeled metabolite of the antianginal drug Ranolazine. This document details a proposed synthetic pathway, experimental protocols, and methods for structural elucidation and purity assessment, designed to support research and development in drug metabolism, pharmacokinetics, and bioanalytical studies.

Introduction

Desmethyl Ranolazine is a primary metabolite of Ranolazine, formed via O-demethylation, a significant pathway in its metabolism.[1][2] The deuterated analog, **Desmethyl Ranolazine-d5**, serves as an invaluable internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate measurement of the unlabeled metabolite in biological matrices.[3] The stable isotope label ensures that the physicochemical properties of the internal standard closely match those of the analyte, correcting for variations in sample preparation and instrument response.

Table 1: Chemical and Physical Properties of Desmethyl Ranolazine-d5

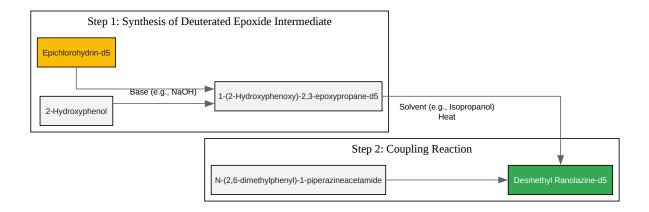


Property	Value	Reference
CAS Number	1329834-18-5	[4][5]
Molecular Formula	C23H26D5N3O4	[4][6]
Molecular Weight	418.54 g/mol	[4][5]
Appearance	Light Yellow to Light Tan Solid	[6]
Purity	≥90%	[6]
Storage	-20°C	[6]
IUPAC Name	N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl-d5]-1-piperazineacetamide	[4]

Proposed Synthesis Pathway

The synthesis of **Desmethyl Ranolazine-d5** can be adapted from established synthetic routes for Ranolazine.[7][8][9] A plausible two-step synthesis is outlined below, commencing with the preparation of a deuterated epoxide intermediate followed by its coupling with the appropriate piperazine derivative.





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Proposed synthesis pathway for **Desmethyl Ranolazine-d5**.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of **Desmethyl Ranolazine-d5**.

Synthesis of 1-(2-Hydroxyphenoxy)-2,3-epoxypropaned5

Objective: To synthesize the deuterated epoxide intermediate.

Materials:

- 2-Hydroxyphenol (catechol)
- Epichlorohydrin-d5
- Sodium hydroxide (NaOH)
- Dioxane



- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve 2-hydroxyphenol in a mixture of dioxane and water.
- Add a stoichiometric equivalent of sodium hydroxide and stir until the solution is homogeneous.
- Cool the reaction mixture in an ice bath and add epichlorohydrin-d5 dropwise.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

Synthesis of Desmethyl Ranolazine-d5

Objective: To couple the deuterated epoxide with the piperazine derivative to yield the final product.

Materials:

- 1-(2-Hydroxyphenoxy)-2,3-epoxypropane-d5
- N-(2,6-dimethylphenyl)-1-piperazineacetamide



- Isopropanol
- Methanol
- Hydrochloric acid (HCl) in methanol (for salt formation, if desired)

Procedure:

- In a round-bottom flask, dissolve N-(2,6-dimethylphenyl)-1-piperazineacetamide in isopropanol.
- Add a stoichiometric equivalent of 1-(2-hydroxyphenoxy)-2,3-epoxypropane-d5 to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours.
- · Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization.
- (Optional) For the preparation of a hydrochloride salt, dissolve the purified free base in methanol and add a solution of HCl in methanol. The salt can be isolated by filtration.

Characterization

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized **Desmethyl Ranolazine-d5**.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final compound.

Table 2: HPLC Method Parameters



Parameter	Condition
Column	C18 reverse-phase (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase	A: AcetonitrileB: 0.1% Formic acid in Water
Gradient	Time (min)
0	
20	_
25	-
30	-
Flow Rate	1.0 mL/min
Detection	UV at 270 nm
Injection Volume	10 μL

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic labeling of the synthesized compound.

Expected Results:

- Electrospray Ionization (ESI-MS): The positive ion mode should show a prominent [M+H]⁺ ion at m/z 419.54, corresponding to the protonated molecule of **Desmethyl Ranolazine-d5**.
- High-Resolution Mass Spectrometry (HRMS): This will provide a more accurate mass measurement to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

• ¹H NMR: The proton NMR spectrum will be complex due to the numerous protons in the molecule. Key signals to note would be the aromatic protons and the protons of the

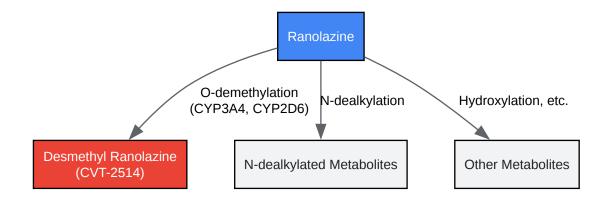


piperazine ring and the propanol linker. The integration of the signals corresponding to the deuterated positions should be significantly reduced or absent.

- ¹³C NMR: The carbon NMR will show the expected number of carbon signals for the structure.
- 2H NMR: Deuterium NMR can be used to confirm the positions of the deuterium labels.

Metabolic Pathway of Ranolazine

Desmethyl Ranolazine is a product of the metabolism of Ranolazine, primarily mediated by cytochrome P450 enzymes.[2] The major metabolic pathways include O-demethylation and N-dealkylation.



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Major metabolic pathways of Ranolazine.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and characterization of **Desmethyl Ranolazine-d5**. The provided protocols and analytical methods are intended to serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The availability of high-purity, well-characterized **Desmethyl Ranolazine-d5** is crucial for advancing our understanding of Ranolazine's metabolic fate and for the development of robust bioanalytical methods.



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